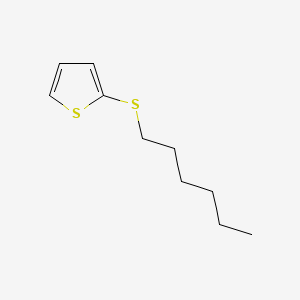

2-(Hexylthio)thiophene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hexylsulfanylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S2/c1-2-3-4-5-8-11-10-7-6-9-12-10/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTDBXKCLAEDHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=CC=CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hexylthio Thiophene and Its Precursors/derivatives

Advanced Synthetic Routes to Monomeric 2-(Hexylthio)thiophene

The creation of the this compound monomer can be approached by either forming the thiophene (B33073) ring with the substituent in place or by adding the hexylthio group to a pre-existing thiophene ring.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied in thiophene chemistry. d-nb.info While direct C-S cross-coupling (Migita coupling) between a thiophene halide and hexanethiol is a feasible route, other strategies often involve functionalizing a thiophene core. researchgate.net

The Suzuki-Miyaura coupling, which utilizes palladium catalysts to couple organoboron compounds with organic halides, is a prominent method for functionalizing thiophene rings. d-nb.infonih.gov For instance, a common precursor like 2-bromothiophene (B119243) can be coupled with various arylboronic acids to create 2-arylthiophenes. d-nb.infonih.gov This principle can be extended to build complex thiophene-based structures. The synthesis of 2-(2-methoxyphenyl)thiophene, for example, is achieved by the palladium-catalyzed reaction of thiophene-2-boronic acid with 2-bromoanisole. Although not a direct synthesis of the hexylthio derivative, these methods highlight the robust nature of metal-catalyzed reactions in creating substituted thiophenes which can be further modified.

A general approach might involve:

Synthesis of a halogenated thiophene.

Palladium- or nickel-catalyzed cross-coupling with a suitable hexylthio-containing reagent. researchgate.net

Instead of functionalizing a pre-formed ring, heterocyclization methods construct the thiophene ring from acyclic precursors. mdpi.comresearchgate.net These approaches offer high regioselectivity and the ability to introduce desired substitution patterns in a single step. researchgate.net

One modern, metal-free approach involves the dehydration and sulfur cyclization of alkynols using elemental sulfur. organic-chemistry.org This method proceeds through a trisulfur (B1217805) radical anion (S₃•⁻) intermediate and accommodates a wide range of substituents, making it relevant for producing alkylthio-substituted thiophenes from appropriately designed alkynol precursors. organic-chemistry.org Another strategy is the DABCO-catalyzed domino reaction of 1,3-enynes with mercaptoacetaldehyde, which yields tetrasubstituted thiophenes under mild, metal-free conditions. organic-chemistry.org

Metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur nucleophile is another powerful technique. mdpi.com For example, PdI₂/KI systems can catalyze the cycloisomerization of (Z)-2-en-4-yne-1-thiols into substituted thiophenes. researchgate.net These reactions often proceed with high atom economy and under mild conditions. researchgate.net

Table 1: Selected Heterocyclization Strategies for Thiophene Synthesis

| Method | Precursors | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Alkynol Dehydration/Cyclization | Alkynols, Elemental Sulfur (S₈) | Iodine (promoter), NMP (solvent) | Metal-free, broad substrate scope, scalable. | organic-chemistry.org |

| Pd-Catalyzed Heterocyclodehydration | 1-Mercapto-3-yn-2-ols | PdI₂/KI | 5-endo-dig intramolecular cyclization, recyclable catalyst system in ionic liquids. | mdpi.com |

| Domino Synthesis | 1,3-Enynes, Mercaptoacetaldehyde | DABCO | Metal-free, room temperature, direct introduction of functional groups. | organic-chemistry.org |

Directly introducing a thioether group onto the thiophene ring is a highly efficient strategy. A classic and effective method involves the regioselective lithiation of the thiophene ring followed by quenching with an electrophile. For a compound analogous to this compound, this would involve the lithiation of 2-hexylthiophene (B90786) at the 5-position using an organolithium reagent, followed by reaction with dihexyl disulfide to install the hexylthio group. smolecule.com

More recent advancements focus on direct C–H activation, which avoids the need for pre-functionalized substrates like halogenated thiophenes. mdpi.com Palladium-catalyzed direct C-H arylation has been demonstrated on thiophene rings within larger heterocyclic systems, showcasing the potential for direct functionalization. mdpi.com While specific examples for direct C-H hexylthiolation of thiophene are less common in the reviewed literature, the development of nickel- and cobalt-catalyzed C-S cross-coupling reactions for aryl and alkenyl electrophiles with alkyl thiols provides a strong precedent for this type of transformation. researchgate.net

Derivatization Strategies for this compound Building Blocks

Once synthesized, this compound serves as a valuable building block, particularly in materials science. Its hexylthio group enhances solubility and influences molecular packing, while the thiophene ring provides a π-conjugated backbone.

A significant application of this compound is its incorporation into larger π-conjugated systems to tune electronic and optical properties. A key example is its conjugation with bipyridine to create ligands for ruthenium-based photosensitizers used in dye-sensitized solar cells (DSSCs). nih.govresearchgate.net

The synthesis of 4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine involves a multi-step process, often culminating in a palladium-catalyzed Suzuki or Stille coupling reaction to link the thiophene and bipyridine units. researchgate.net This specific ligand, when part of a ruthenium complex, creates a sensitizer (B1316253) with a high molar extinction coefficient, which is beneficial for light harvesting in DSSCs. researchgate.net

Table 2: Synthesis of a this compound-Bipyridine Ligand

| Step | Reactants | Key Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|

| 1 | This compound, n-Butyllithium | Tributyltin chloride | 2-(Tributylstannyl)-5-(hexylthio)thiophene | researchgate.net |

| 2 | 4,4'-Dibromo-2,2'-bipyridine, 2-(Tributylstannyl)-5-(hexylthio)thiophene | Pd(PPh₃)₄ | 4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine | researchgate.net |

Furthermore, this compound can be polymerized or oligomerized to form materials like polythiophenes and oligothiophenes. These materials are central to the field of organic electronics. core.ac.uk Suzuki polycondensation, for instance, can be used to react thiophene-bis(boronic esters) with aryl dihalides to create high molecular weight conjugated polymers. rsc.org The hexylthio side chain in such polymers would significantly impact their processability and solid-state morphology.

To fine-tune the properties of this compound-containing materials, auxiliary functional groups can be introduced. These groups can modify electronic properties, promote self-assembly, or provide reactive sites for further functionalization.

For example, phosphine (B1218219) oxide groups have been added to terthiophene backbones that also contain methyl thioether groups. acs.org The phosphine oxide functionalities provide electronic and steric stabilization, enabling the terthiophene to undergo both stable oxidation and reduction. acs.org This strategy could be applied to this compound systems to create ambipolar redox materials.

Another approach involves coupling thiophene derivatives to other electroactive units. The Steglich esterification has been used to couple a thiophene-carboxylic acid derivative to a tetrathiafulvalene (B1198394) (TTF) core, creating a novel assembly that can be electropolymerized to form electrochromic polymer films. researchgate.netresearchgate.net The hexylthio group would again play a crucial role in ensuring solubility of the monomer for processing and polymerization.

Electrochemical and Electronic Properties of 2 Hexylthio Thiophene Systems

Characterization of Redox Potentials and Electronic Energy Levels

The redox potentials and the corresponding highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are fundamental parameters that govern the performance of organic electronic materials.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels of materials containing the 2-(hexylthio)thiophene unit are crucial for determining their charge injection and transport properties. These energy levels are often determined experimentally using techniques like cyclic voltammetry (CV) and UV-vis absorption spectroscopy.

For instance, in a study of a π-conjugated oligomer with a donor-acceptor-donor-acceptor-donor (D-A-D-A-D) architecture incorporating hexylthiophene, the HOMO and LUMO energy levels were determined to be -5.51 eV and -3.22 eV, respectively. scispace.com These values were calculated from the onset of oxidation and reduction waves in its CV curve. scispace.com The optical band gap, determined from the absorption onset in the UV-Vis spectrum, was found to be 2.25 eV, which is in good agreement with the electrochemical band gap of 2.29 eV. scispace.com

In another example involving thiophene-based 2-arylpyridines, the substitution pattern on the pyridine (B92270) ring with π-conjugated thiophene (B33073) fragments allows for the tuning of HOMO and LUMO energy levels over a broad range. researchgate.net Similarly, for polymers containing tetrathiafulvalene (B1198394) (TTF) units fused to a polythiophene backbone, the HOMO/LUMO levels were estimated to be approximately -5.13 eV and -3.49 eV in the film state. beilstein-journals.org It was noted that these values differed from those in solution, suggesting significant donor-acceptor interactions in the solid phase. beilstein-journals.org

The HOMO and LUMO levels for various thiophene-based systems are summarized in the interactive table below.

| Compound/Polymer System | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Measurement Technique |

| D-A-D-A-D Oligomer with Hexylthiophene scispace.com | -5.51 | -3.22 | 2.29 | Cyclic Voltammetry scispace.com |

| TTF-fused Polythiophene (film) beilstein-journals.org | -5.13 | -3.49 | 1.64 | Cyclic Voltammetry beilstein-journals.org |

| TTF-fused Polythiophene (solution) beilstein-journals.org | -4.95 | -3.55 | 1.40 | Cyclic Voltammetry beilstein-journals.org |

| Poly(3-hexylthiophene) (P3HT) researchgate.net | -4.7 to -5.2 | -2.7 to -3.53 | ~2.0 | Cyclic Voltammetry researchgate.net |

| Dye PSB-2 acs.org | -5.11 | -2.86 | 2.25 | Cyclic Voltammetry & Optical acs.org |

| Dye PSB-4 acs.org | -5.07 | -2.88 | 2.19 | Cyclic Voltammetry & Optical acs.org |

Electrochemical Behavior in Organic Electronic Environments

The electrochemical behavior of this compound systems is critical for their stability and performance in organic electronic devices. Cyclic voltammetry is a key technique used to investigate the redox processes of these materials. core.ac.uk

Polymers incorporating the this compound unit, such as poly(3-(hexylthio)thiophene) (P3HTT), exhibit reversible oxidation processes, indicating their potential for use as p-type semiconductor materials. pkusz.edu.cn The introduction of the sulfur atom in the alkylthio side chain can facilitate the formation of strong intra- and intermolecular noncovalent interactions, which in turn influences the planarity of the polymer backbone and its electronic properties. ntu.edu.tw

In systems where this compound is part of a donor-acceptor architecture, the electrochemical behavior reveals the interplay between the electron-donating and electron-accepting units. For instance, in a D-A-D-A-D oligomer, the material exhibits p-type semiconductor characteristics. scispace.com The electrochemical stability of these materials is a crucial factor for the long-term operational stability of the devices fabricated from them.

Charge Carrier Transport Dynamics in this compound-Based Architectures

The efficiency of organic electronic devices is heavily dependent on the charge carrier transport dynamics within the active material. This section explores the investigation of charge carrier mobility and the influence of molecular structure on these characteristics.

Investigation of Charge Carrier Mobility

Charge carrier mobility, a measure of how quickly a charge can move through a material under the influence of an electric field, is a key performance metric for organic semiconductors. For polymers based on this compound, such as regioregular poly(3-hexylthio)thiophene (P3HTT), the charge mobility can be influenced by factors like the density of the hexylthio side chains. researchgate.net

Research has shown that while P3HTT has potential in organic electronics, it can exhibit low charge mobility due to poor solution processability arising from the dense arrangement of the hexylthio side chains. researchgate.net However, by modulating the content of the hexylthio side chain in the polymer backbone, the charge carrier mobility can be optimized. For example, a homopolymer, P3HTT-33, demonstrated a hole mobility of 2.83×10⁻² cm²·V⁻¹·s⁻¹ in a field-effect transistor, a result of balancing crystallinity and planarity. researchgate.net

In another study, an organic field-effect transistor (OFET) based on a thiophene-containing oligomer with a D-A-D-A-D structure, fabricated by spin coating, showed a mobility of 1.6 × 10⁻³ cm²/Vs. scispace.com The orientation of the polymer crystals, often described as "edge-on," is generally considered beneficial for enhancing charge carrier mobility. acs.org

The table below presents charge carrier mobility data for various this compound-based systems.

| Material | Device Architecture | Mobility (cm²·V⁻¹·s⁻¹) | Carrier Type |

| P3HTT-33 researchgate.net | Field-Effect Transistor | 2.83 × 10⁻² | Hole |

| D-A-D-A-D Oligomer scispace.com | Organic Field-Effect Transistor | 1.6 × 10⁻³ | p-type |

| Di-hexyl-sexithiophene researchgate.net | Organic Field-Effect Transistor | 0.13 | Not specified |

| 2DPAV-BDT-BT nih.gov | Powder | 65 | Charge |

Influence of Molecular Structure on Charge Transfer Characteristics

The molecular structure of this compound-based materials has a profound impact on their charge transfer characteristics. The introduction of the sulfur atom in the side chain can lead to noncovalent S···π and S···S interactions, which help in controlling the molecular conformation and promoting π-electron delocalization. ntu.edu.tw This, in turn, can enhance electrical properties.

The planarity of the polymer backbone is a critical factor for achieving high charge carrier mobility. researchgate.net DFT calculations have shown that reducing the density of hexylthio side chains can improve the planarity of the polymer main chain. researchgate.net Furthermore, the presence of these side chains influences the aggregation and crystallinity of the polymer films, which are directly related to charge transport. ntu.edu.tw

Photophysical Characteristics and Optoelectronic Relevance

Absorption and Emission Spectroscopy of 2-(Hexylthio)thiophene Derivatives

The interaction of this compound-containing molecules with light is fundamental to their function in optoelectronic devices. The following subsections explore the details of their absorption and emission properties.

Analysis of Charge-Transfer Bands and Molar Extinction Coefficients

Derivatives of this compound often exhibit strong intramolecular charge-transfer (ICT) bands, which are crucial for efficient light harvesting. nih.govrsc.org The electron-donating nature of the sulfur atom in the thioether linkage, combined with the π-conjugated thiophene (B33073) ring, facilitates the formation of donor-acceptor (D-A) systems when linked to a suitable electron-acceptor unit. nih.govrsc.orgresearchgate.net This arrangement leads to the appearance of new, often intense, absorption bands at longer wavelengths in the visible or near-infrared region of the electromagnetic spectrum. rsc.org

A notable example is the heteroleptic polypyridyl ruthenium sensitizer (B1316253), C106, which incorporates a this compound conjugated bipyridine ligand. researchgate.netacs.org This sensitizer displays a significant charge-transfer band at 550 nm with a high molar extinction coefficient (ε) of 18.7 × 10³ M⁻¹ cm⁻¹. researchgate.netacs.org This high absorptivity is a direct consequence of the enhanced electron-donating ability imparted by the hexylthio group, which leads to a more efficient metal-to-ligand charge-transfer (MLCT) transition. researchgate.net The introduction of the sulfur atom between the hexyl group and the thiophene ring has been shown to improve the light absorption coefficient of the stained nanocrystalline layer. researchgate.net

The molar extinction coefficients of these charge-transfer bands are a critical parameter, as they dictate how strongly a material absorbs light at a specific wavelength. High molar extinction coefficients are desirable for applications such as dye-sensitized solar cells (DSSCs), as they allow for the use of thinner photoactive layers, which can improve charge collection efficiency. researchgate.netacs.org Research has shown that modifying the molecular structure, for instance by extending the π-conjugation of the bridging linker, can increase the molar extinction coefficient. researchgate.net

Table 1: Molar Extinction Coefficients of Selected this compound Derivatives and Analogues

| Compound | Description | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Source |

|---|---|---|---|---|

| C106 | Ruthenium sensitizer with this compound conjugated bipyridine | 550 | 18.7 × 10³ | researchgate.netacs.org |

| KW2 | Ruthenium sensitizer with thiophene substituted triphenylamine | 554 | 24.3 × 10³ | mdpi.com |

| SY-04 | Ruthenium dye with 3,4-dihexylthiophene (B1283631) ancillary ligand | 546 | 21.7 × 10³ | mdpi.com |

| Z907 | Analogue without this compound | 521 | Lower than C106 | researchgate.net |

| C101 | Analogue with hexylthiophene | 547 | Lower than C106 | researchgate.net |

Influence of Molecular Design on Light Absorption Profiles

For instance, in donor-π-acceptor (D-π-A) systems, modifying the electron-donating group from a methoxy (B1213986) to a dimethylamine (B145610) group, while keeping the thiophene-based π-bridge, resulted in a significant enhancement of the intramolecular charge transfer strength and a large red-shift in the fluorescence emission spectra. rsc.org Similarly, the introduction of fused thiophene rings can broaden the light absorption range and lead to a red-shift in the UV-vis absorption, which is beneficial for enhancing the light-harvesting capabilities of photocatalysts. mdpi.com

The position of the hexyl substituent on the thiophene ring can also influence the electronic structure and, consequently, the absorption maxima. oup.com While a hexyl group at the 3-position of a single thiophene ring may not cause a significant change in its electronic structure, the cumulative effect in oligothiophenes can be more pronounced. oup.com Furthermore, the conformation of the molecule, including the torsion angles between the thiophene ring and adjacent units, can affect the degree of π-conjugation and thus the energy of the electronic transitions. semanticscholar.org Non-planar conformations can inhibit π-stacking and lead to different solid-state absorption spectra compared to more planar analogues. semanticscholar.org

In the context of ruthenium sensitizers, the incorporation of a this compound moiety in the C106 dye resulted in a red-shift of the low-energy MLCT transition compared to its analogues, Z907 and C101. researchgate.net This shift is attributed to the electronic substituent effects of the alkylthio group compared to an alkyl group, which leads to a depression of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This fine-tuning of the absorption profile through molecular design is a key strategy for optimizing the performance of optoelectronic materials. researchgate.net

Exciton (B1674681) Dynamics and Photoinduced Charge Generation Mechanisms

Following light absorption, the resulting excited states, or excitons, undergo a series of dynamic processes that are central to the function of photovoltaic devices. The efficiency of charge generation depends critically on the pathways of exciton dissociation and the subsequent behavior of the separated charges.

Pathways of Exciton Dissociation in Photovoltaic Systems

In organic photovoltaic (OPV) systems, the primary optical excitations are excitons, which are bound electron-hole pairs. aps.org For charge generation to occur, these excitons must dissociate into free charge carriers. rsc.org This process typically occurs at the interface between an electron-donating material and an electron-accepting material. acs.org The driving force for exciton dissociation is a key factor, and it is influenced by the relative orientation of the donor and acceptor molecules. acs.orgresearchgate.net

Theoretical studies have shown that in oligothiophene/fullerene complexes, the electronic couplings and the rates of exciton dissociation are highly dependent on the configuration of the complex. rsc.org Ultrafast exciton dissociation can occur due to strong coupling between the exciton and charge-transfer (CT) states. acs.org The formation of a CT state, where the electron has been transferred to the acceptor but the hole remains on the donor, is an intermediate step. The dissociation of this CT state into free carriers can then be influenced by factors such as an applied electric field. aps.org

The presence of a favorable driving force, represented by a negative change in Gibbs free energy (ΔG) for electron transfer, is crucial for overcoming the exciton binding energy. acs.orgresearchgate.net Studies on donor-acceptor systems involving thiophene derivatives have identified specific orientations, such as a face-on orientation with a fullerene acceptor, that lead to a more negative ΔG, thereby favoring exciton dissociation. acs.orgresearchgate.net The dynamics of these processes occur on ultrafast timescales, often in the sub-picosecond range. aps.orgrsc.org The relaxation of the molecular geometry, such as the planarization of a π-bridge, can drive the intramolecular charge transfer and facilitate exciton dissociation. d-nb.info

Analysis of Transient Photoelectrical Decays

Transient photoelectrical decay measurements are a powerful tool for investigating the dynamics of charge carriers in photovoltaic devices. researchgate.netacs.org These measurements provide insights into processes such as charge recombination, which is a major loss mechanism in solar cells. researchgate.net By monitoring the decay of photovoltage or photocurrent after a light pulse, one can extract information about the lifetime of charge carriers and the kinetics of recombination. researchgate.netdp.tech

In dye-sensitized solar cells employing the C106 sensitizer, which features a this compound moiety, transient photoelectrical decays were analyzed to understand the temperature-dependent photovoltage and photocurrent. researchgate.netacs.org Such analyses have revealed that molecular engineering, such as the introduction of the this compound group, can lead to slower charge recombination rates. researchgate.net Slower recombination means that the photo-generated electrons in the semiconductor (e.g., TiO₂) and the oxidized dye molecules or electrolyte species have a longer lifetime, which generally leads to a higher open-circuit voltage and improved device efficiency. researchgate.netsci-hub.st

The study of transient absorption and photovoltage decay has shown that certain push-pull dyes can confer a device with slower charge recombination of titania electrons with both the photo-oxidized dye molecules and the electron-donating species in the electrolyte. researchgate.net This effect contributes to an improved open-circuit voltage. The analysis of these transient decays is therefore essential for understanding the intrinsic physics of the device and for designing new materials with suppressed charge recombination and enhanced photovoltaic performance. researchgate.netacs.org

Theoretical and Computational Investigations of 2 Hexylthio Thiophene

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(hexylthio)thiophene, DFT is instrumental in predicting its geometry, vibrational properties, and electronic energy levels, which are fundamental to its function in electronic devices. tandfonline.comosti.gov

Prediction of Molecular Conformation and Vibrational Modes

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement (conformation) of the this compound molecule. tandfonline.comrsc.orgsemanticscholar.org These calculations optimize the molecular geometry to find the lowest energy state. semanticscholar.orgnih.gov For thiophene-based molecules, a key parameter is the planarity of the thiophene (B33073) ring system, as this affects electronic conjugation. osti.govresearchgate.net The flexible hexylthio side chain can adopt various conformations, and DFT helps identify the most probable ones.

Vibrational analysis through DFT calculations predicts the frequencies of the molecule's fundamental vibrational modes. rsc.orgscience.gov These theoretical frequencies can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to confirm the calculated structure. tandfonline.comscience.gov The assignments of these vibrational modes provide insight into the molecule's bonding and structural characteristics. science.gov

📊 Table 1: Predicted Vibrational Frequencies for Thiophene-Related Structures

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the thiophene ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Stretching of C-H bonds on the hexyl chain. |

| C=C Stretch (Ring) | 1500-1400 | Stretching of carbon-carbon double bonds within the thiophene ring. |

| C-S Stretch (Ring) | 850-600 | Stretching of carbon-sulfur bonds within the thiophene ring. |

| C-S Stretch (Thioether) | 750-650 | Stretching of the carbon-sulfur bond connecting the hexyl group. |

Note: These are representative frequency ranges for thiophene and thioether moieties based on general DFT calculation results. Specific values for this compound require dedicated computation.

Computational Elucidation of Electronic Energy Levels (HOMO-LUMO)

A critical application of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.orgarxiv.org These frontier molecular orbitals are central to understanding a molecule's electronic and optical properties. The HOMO level relates to the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key parameter that influences the molecule's conductivity and absorption spectrum. chinesechemsoc.orgnih.gov

For molecules like this compound, the electron-donating nature of the sulfur atom in the thioether linkage and the π-system of the thiophene ring significantly influence the HOMO and LUMO energies. chinesechemsoc.org Time-Dependent DFT (TD-DFT) can further be used to simulate electronic absorption spectra, correlating calculated electronic transitions with experimentally observed UV-Vis absorption bands. nih.govanu.edu.au Studies on similar alkylthiothiophenes show that modifications to the alkyl chain or thiophene backbone can tune these energy levels. arxiv.org

📊 Table 2: Representative DFT-Calculated Electronic Properties

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -5.1 to -5.5 | Relates to ionization potential and electron-donating capability. |

| LUMO Energy | ~ -0.7 to -2.9 | Relates to electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | ~ 2.2 to 5.1 | Determines electronic transition energy and influences color and conductivity. |

Note: The values are derived from studies on various thiophene derivatives and represent a probable range for this compound. acs.orgchinesechemsoc.orgnih.govacs.org The exact values depend on the specific computational method and basis set used.

Simulation of Electron Transfer Pathways and Anchoring Mechanisms

In applications such as dye-sensitized solar cells or molecular electronics, understanding how this compound interacts with surfaces and facilitates electron transfer is crucial. DFT simulations can model the adsorption of the molecule onto a substrate, like a titanium dioxide (TiO₂) or gold (Au) surface. rsc.orgresearchgate.net These simulations help elucidate the anchoring mechanism. For instance, studies on the closely related 2-(methylthio)thiophene (B1585591) show it can act as a bidentate anchor, binding to a gold electrode through both the sulfur of the thiophene ring and the sulfur of the methylthio group. rsc.orgrsc.org This bidentate binding provides a robust connection for efficient electron transport. rsc.org

Furthermore, simulations can map the pathways of electron transfer through the molecule. rsc.org By analyzing the molecular orbitals involved in the process, researchers can understand how charge is transported from the donor part of a system, through the thiophene bridge, to an acceptor or an electrode. chinesechemsoc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. This provides insight into bulk properties, such as how molecules pack together and interact in a solid film or in solution.

Study of Noncovalent Sulfur Molecular Interactions

MD simulations are particularly useful for studying the noncovalent interactions that dictate the supramolecular assembly of thiophene-based materials. thieme-connect.com Sulfur atoms in thiophene and thioether linkages can participate in various weak interactions, including van der Waals forces and specific sulfur-sulfur or sulfur-π interactions. researchgate.netnih.gov These interactions, though individually weak, collectively play a significant role in the material's morphology. rsc.org The electron-rich sulfur atom of one molecule can interact with an electropositive region of a neighboring molecule, influencing molecular orientation. researchgate.netnih.gov

Influence of Hexylthio Side Chains on Molecular Packing and Aggregation

The flexible hexylthio side chains have a profound impact on how this compound molecules organize. MD simulations can model the aggregation of these molecules, revealing how the alkyl chains influence intermolecular spacing and π-π stacking of the thiophene rings. researchgate.netacs.org The arrangement of these chains can either promote or hinder the close packing of the conjugated backbones, which is critical for efficient charge transport in organic electronic devices. researchgate.net Studies on poly(3-hexylthiophene) and related polymers show that aggregation is a key factor governing charge carrier mobility. osti.govacs.org The interplay between the rigid thiophene rings and the flexible hexyl chains, as simulated by MD, is essential for predicting the morphology and electronic properties of thin films. researchgate.net

Applications of 2 Hexylthio Thiophene in Organic Electronic Devices

Role as a Sensitizer (B1316253) Component in Dye-Sensitized Solar Cells (DSCs)

Researchers have synthesized and evaluated heteroleptic polypyridyl ruthenium sensitizers that feature a 2-(hexylthio)thiophene unit conjugated with a bipyridine ligand. One such notable sensitizer, designated as C106, was designed to improve the molar extinction coefficient and, consequently, the light-harvesting efficiency of DSCs.

| Sensitizer | Peak Absorption Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) |

| C106 | 550 | 18.7 × 10³ |

| Z907 | 521 | 12.2 × 10³ |

| C101 | 547 | 17.5 × 10³ |

The C106 sensitizer, incorporating this compound, has been effectively integrated into mesoporous titanium dioxide (TiO₂) films, which serve as the photoanode in DSCs. The high molar extinction coefficient of C106 allows for the use of thinner photoactive layers for efficient light harvesting. This is a significant advantage as it can lead to a shorter charge diffusion length, which is particularly beneficial when using viscous, solvent-free ionic liquid electrolytes.

The film absorptivity ratio for the Z907, C101, and C106 sensitizers has been determined to be 1:1.38:1.56, respectively. This indicates that the TiO₂ film stained with the C106 sensitizer possesses a superior light absorption coefficient. This enhanced absorption ensures efficient conversion of light energy to electricity even with a thinner nanocrystalline layer.

Functionality in Organic Solar Cells (OSCs)

The application of this compound as a primary component in the active layer of organic solar cells is not extensively documented in scientific literature based on the conducted research.

Consequently, due to the limited research on this compound as an acceptor material, there is a corresponding lack of information regarding the optimization of charge separation and collection in OSC architectures specifically employing this compound. The optimization of these processes is highly dependent on the interplay between the donor and acceptor materials, their energy levels, and the morphology of the blend, which would require dedicated device fabrication and characterization studies.

Development for Organic Field-Effect Transistors (OFETs)

Similar to its application in OSCs, the development and characterization of this compound as the primary active semiconductor layer in organic field-effect transistors (OFETs) is not a prominent area of research in the available scientific literature. While the broader class of thiophene-based organic semiconductors has been extensively studied for OFET applications, with significant research into derivatives and polymers to enhance charge mobility and device stability, specific studies focusing on the performance of this compound in this role are not widely reported. The development of high-performance OFETs typically involves extensive molecular engineering to optimize properties such as planarity, intermolecular packing, and energy levels, and it appears that this compound has not been a primary focus of these efforts.

Fabrication of this compound-Based Polymer Thin Films

The fabrication of high-quality thin films is a critical step in the construction of efficient organic electronic devices. For polymers like poly[(3-hexylthio)thiophene] (P3HTT), solution-based techniques are most common, leveraging the solubility imparted by the flexible alkylthio side chains. The general approach to fabricating P3HTT thin films for OFETs involves dissolving the synthesized polymer in a suitable organic solvent, followed by deposition onto a substrate.

The synthesis of the P3HTT polymer itself is a crucial precursor to film fabrication. One method involves a Ni-catalyzed polycondensation reaction. ntu.edu.tw However, the synthesis of P3HTT with high regioregularity—the consistent head-to-tail coupling of the monomer units—has proven to be challenging. For instance, P3HTT has been synthesized with a regioregularity of approximately 76-78%. ntu.edu.twnih.gov This is a critical factor, as lower regioregularity can disrupt the planarity of the polymer backbone, hinder close packing, and ultimately degrade electronic performance. ntu.edu.tw

Once the polymer is synthesized, thin films are typically prepared using methods such as spin-coating . This technique involves dropping a polymer solution onto a spinning substrate, which allows for the creation of uniform thin films with controllable thickness. mdpi.com The choice of solvent is critical, as it influences the polymer's solubility and the evaporation rate during the spin-coating process, which in turn significantly affects the final morphology of the film. nih.gov For similar polythiophenes, solvents like chloroform, chlorobenzene, and trichlorobenzene are commonly used. mdpi.comsigmaaldrich.com

After deposition, a thermal annealing step—heating the film to a temperature above its glass transition temperature—is often employed. mdpi.com This process provides the polymer chains with enough thermal energy to self-organize into more ordered microcrystalline structures, which are essential for efficient charge transport. nih.gov The fabrication of P3HTT-based OFETs typically involves a bottom-gate, top-contact device architecture, where the polymer film is deposited onto a gate dielectric layer (like SiO₂) between source and drain electrodes. ntu.edu.tw

Correlation between Molecular Structure, Morphology, and Charge Mobility in OFET Devices

The performance of a polythiophene-based OFET is intrinsically linked to the interplay between the polymer's molecular structure, the resulting thin-film morphology, and the efficiency of charge carrier transport (charge mobility). umons.ac.be For P3HTT, the introduction of a sulfur atom into the side chain—replacing a methylene (B1212753) group in the more common poly(3-hexylthiophene) (P3HT)—has profound effects on these properties.

Molecular Structure: The key structural feature of P3HTT is the C-S-C bond in its hexylthio side chain. This modification, when compared to the C-C-C linkage in P3HT, introduces strong, noncovalent sulfur-sulfur interactions between adjacent polymer chains. ntu.edu.twnih.gov These interactions can promote stronger intermolecular aggregation and more compact molecular packing in the solid state. ntu.edu.tw Evidence for this enhanced aggregation is seen in the red-shifted absorption spectra of P3HTT compared to P3HT, which indicates greater electronic communication between polymer chains. nih.gov Furthermore, X-ray diffraction (XRD) analysis reveals a shorter π-π stacking distance in P3HTT films, confirming a denser packing arrangement that is theoretically favorable for charge hopping between chains. ntu.edu.tw

The following table summarizes the comparative properties and performance of P3HTT and related polythiophenes.

| Polymer | Side Chain | Regioregularity (%) | Key Structural Feature | OFET Hole Mobility (cm²/Vs) |

| Poly[(3-hexylthio)thiophene] (P3HTT) | Linear Hexylthio | ~76-78 | Strong S-S intermolecular interactions, short π-π stacking distance | Lower than P3HT |

| Poly(3-hexylthiophene) (P3HT) | Linear Hexyl | >95 | Well-ordered crystalline domains | Higher than P3HTT |

| Poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) | Branched 2-Ethylhexylthio | Higher | Enhanced solubility and crystallinity | Up to 3x higher than P3EHT |

| Poly[3-(2-ethylhexyl)thiophene] (P3EHT) | Branched 2-Ethylhexyl | N/A | Standard branched alkyl side chain | Lower than P3EHTT |

Data synthesized from Lee et al. (2021). ntu.edu.twnih.gov

Polymerization and Material Properties of Poly 3 Hexylthio Thiophene and Copolymers

Controlled Polymerization Strategies for Regioregular Polythiophenes (e.g., GRIM Polymerization)

The synthesis of well-defined, regioregular polythiophenes is crucial for achieving optimal electronic properties. Grignard Metathesis (GRIM) polymerization, also known as Kumada catalyst-transfer polycondensation (KCTP), is a premier method for this purpose. researchgate.netbeilstein-journals.org This technique is recognized as a quasi-living chain-growth polymerization, which allows for precise control over the polymer's molecular weight and results in a low polydispersity index. researchgate.netacs.org The process typically involves the reaction of a 2,5-dibromo-3-substituted thiophene (B33073) monomer with a Grignard reagent, such as isopropylmagnesium chloride, followed by the addition of a nickel catalyst, commonly Ni(dppp)Cl2. ntu.edu.twcmu.edu

The GRIM method is advantageous due to its use of readily available reagents, relatively mild reaction conditions, and short polymerization times. beilstein-journals.org For the synthesis of poly[(3-alkylthio)thiophene]s, 2,5-dibromo-3-(hexylthio)thiophene is used as the monomer. The reaction proceeds via a catalyst-transfer mechanism, enabling the synthesis of polymers with high regioregularity. ntu.edu.tw

Table 1: Comparison of Polymerization Methods for Polythiophenes

| Polymerization Method | Key Features | Control over MW | Regioregularity (RR) | Reference |

|---|---|---|---|---|

| GRIM/KCTP | Quasi-living chain-growth, Ni-catalyzed | High (via monomer/catalyst ratio) | High (>90%) | beilstein-journals.orgresearchgate.net |

| Rieke Zinc | Regiospecific polycondensation | Moderate | High (~90%) | acs.org |

| Electrochemical | Flow microreactor synthesis | Possible via reaction conditions | Variable | rsc.orgbohrium.com |

Regioregularity in polythiophenes refers to the specific orientation of the side chains along the polymer backbone. cmu.edu For 3-substituted thiophenes, three types of couplings can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high percentage of HT couplings results in a regioregular polymer. cmu.edu This regularity is critical because it allows the polymer backbone to adopt a planar conformation, which maximizes π-orbital overlap and conjugation. cmu.edu In contrast, regioirregular polymers contain HH couplings that introduce steric hindrance, forcing the thiophene rings to twist and disrupting conjugation. cmu.edu

The GRIM polymerization method is highly effective at producing P3HT with HT content often exceeding 98%. cmu.edu However, for poly[(3-alkylthio)thiophene]s like P3HTT, achieving very high regioregularity can be more challenging. Studies have reported regioregularity values for P3HTT synthesized via GRIM in the range of 76–84%. acs.orgntu.edu.tw This lower regioregularity, compared to P3HT, can negatively impact the material's performance in electronic devices, despite other favorable properties. acs.org The configurational sequence beyond simple dyads, such as the population of HT-HT triads, has also been identified as a crucial parameter influencing the self-assembly and crystallization kinetics of these polymers. rsc.org

A key advantage of quasi-living polymerization methods like GRIM is the ability to control the polymer's molecular weight (MW). beilstein-journals.orgnih.gov In an ideal chain-growth polymerization, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the ratio of the initial monomer concentration to the initiator (catalyst) concentration ([M]0/[I]0). nih.govresearchgate.net This relationship allows for the synthesis of polymers with predictable molecular weights by simply adjusting the feed ratio of monomer to the nickel catalyst. beilstein-journals.orgnih.gov

For instance, P3HT has been synthesized with molecular weights ranging from 5 to 40 kg/mol by precisely controlling the catalyst-to-monomer feed ratio in a continuous-flow reactor. beilstein-journals.org Similarly, for P3HTT, varying the polymerization temperature during the GRIM process has been shown to influence the resulting molecular weight. Polymerizations conducted in THF at room temperature, 40 °C, and 60 °C yielded P3HTT with Mn values of 8,300, 13,200, and 14,000 g/mol , respectively, alongside changes in regioregularity. ntu.edu.tw

Table 2: Effect of Polymerization Conditions on P3HTT Properties

| Polymerization Temperature (°C) | Solvent | Mn ( g/mol ) | Polydispersity (ĐM) | Regioregularity (RR) (%) | Reference |

|---|---|---|---|---|---|

| Room Temp. | THF | 8,300 | 1.33 | 84 | ntu.edu.tw |

| 40 | THF | 13,200 | 1.47 | 78 | ntu.edu.tw |

Thin-Film Morphology and Crystalline States

The performance of polythiophenes in electronic devices is intrinsically linked to the morphology of the thin film. researchgate.net This includes the degree of crystallinity, the orientation of polymer chains, and the formation of aggregates. researchgate.netacs.org The sulfur atom in the hexylthio side chain of P3HTT introduces strong noncovalent sulfur-sulfur interactions, which promote a higher tendency for aggregation and more compact molecular packing compared to P3HT. acs.org

Polythiophenes are known to self-assemble into ordered structures both in solution and in the solid state. acs.org This aggregation is driven by π-π interactions between the planar backbones of adjacent polymer chains. acs.org In thin films, these ordered regions form crystalline domains. The distance between the stacked backbones, known as the π-π stacking distance, is a critical parameter for charge transport. A shorter distance facilitates more efficient charge hopping between chains.

Side chain engineering is a powerful strategy to fine-tune the properties of conjugated polymers. acs.orgbohrium.com Modifying the structure and content of side chains can alter solubility, planarity, crystallinity, and ultimately, electronic performance. researchgate.netcjps.org For P3HTT, the dense arrangement of hexylthio side chains can lead to strong noncovalent interactions that, while promoting packing, can also result in poor solution processability and low charge mobility. researchgate.netresearchgate.net

To balance the intermolecular interactions and aggregation, copolymers have been synthesized by reducing the density of the hexylthio side chains. researchgate.netcjps.org By creating copolymers of 3-(hexylthio)thiophene and thiophene, researchers can modulate the planarity of the polymer backbone and the crystallinity of the resulting films. acs.orgcjps.org Studies on a series of such copolymers (P3HTT, P3HTT-50, P3HTT-33, and P3HTT-25, where the number indicates the reduced side chain content) showed that decreasing the hexylthio chain density improved the planarity. researchgate.netcjps.org The copolymer P3HTT-33, in particular, displayed the highest field-effect transistor hole mobility, achieving a balance between crystallinity and planarity. researchgate.netcjps.org This demonstrates that modulating side chain content is an effective strategy for optimizing the optoelectronic properties of P3HTT-based materials. researchgate.net

Intermolecular Interactions in Poly[3-(Hexylthio)thiophene] Systems

The defining feature of poly[(3-alkylthio)thiophene]s is the presence of sulfur atoms in the flexible side chains, which introduces additional noncovalent interactions not present in standard poly(3-alkylthiophene)s. acs.org These interactions, primarily sulfur-sulfur (S···S) and sulfur-carbon (S···C) contacts, play a significant role in dictating the polymer's conformation, solid-state packing, and charge transport properties. acs.orgresearchgate.net

These strong nonbonded interactions originating from the alkylthio structural motifs have a beneficial impact on the molecular conformation and structural packing in thin films. acs.org They enhance the tendency for aggregation and lead to more compact molecular structures with shorter π-π stacking distances. acs.org While these dense interactions can sometimes hinder processability, they are also a key tool in materials design. researchgate.netresearchgate.net For example, introducing more soluble branched side chains, such as in poly[3-(2-ethylhexylthio)thiophene] (P3EHTT), can overcome solubility issues while leveraging the enhanced crystallinity and compact packing afforded by the sulfur interactions, leading to improved charge mobility. acs.org The strategic use of these intermolecular forces is therefore crucial for developing high-performance semiconducting polymers based on the poly[3-(alkylthio)thiophene] backbone. acs.org

Role of Noncovalent Sulfur Molecular Interactions in Polymer Conformation

The conformation of poly[3-(hexylthio)thiophene] (P3HTT) and its copolymers is significantly influenced by the presence of sulfur atoms in the alkylthio side chains, which introduce strong noncovalent sulfur molecular interactions. These interactions play a crucial role in dictating the polymer's structural organization, including its tendency for aggregation and molecular packing, which are key determinants of its electronic properties.

Research into poly[(3-alkylthio)thiophene]s (P3ATTs), including P3HTT, has highlighted the beneficial impact of these nonbonded interactions on the polymer's conformation and morphology. When compared to their direct alkyl-substituted counterparts like poly(3-hexylthiophene) (P3HT), polymers with alkylthio side chains, such as P3HTT and poly[3-(decylthio)thiophene] (P3DTT), demonstrate a greater propensity for aggregation. This is evidenced by a red-shift in their absorption spectra, which is indicative of a more planar polymer backbone and extended conjugation. acs.org

However, the positive influence of the sulfur-containing side chains on conformation and charge mobility can be realized when issues like solubility and regioregularity are addressed. For example, by introducing a branched 2-ethylhexylthio side chain to create poly[3-(2-ethylhexylthio)thiophene] (P3EHTT), researchers were able to enhance crystallinity and achieve a threefold increase in charge mobility compared to the equivalent polymer without sulfur in the side chain, poly(2-ethylhexylthiophene) (P3EHT). acs.org This underscores the critical role that the structural motifs of alkylthio side chains and their associated nonbonded sulfur interactions play in beneficially shaping the molecular conformation, morphology, and structural packing of polythiophene-based semiconductors. acs.org

Table 1: Comparison of Polymer Properties

| Polymer | Regioregularity (%) | π-π Stacking Distance (Å) |

|---|---|---|

| P3HT | >95 | 3.80 |

| P3HTT | 78 | 3.68 |

| P3DT | >95 | 3.75 |

| P3DTT | 76 | 3.70 |

| P3EHT | >95 | 4.02 |

| P3EHTT | >95 | 3.72 |

Effect on Charge Transport and Device Efficiency

The conformational changes induced by noncovalent sulfur molecular interactions in poly[3-(hexylthio)thiophene] and its analogues have a direct and significant impact on charge transport and, consequently, the efficiency of electronic devices fabricated from these materials. The enhanced planarity of the polymer backbone and the more compact π–π stacking that result from these interactions are generally expected to facilitate more efficient intermolecular and intramolecular charge hopping, which is fundamental to charge mobility in organic semiconductors.

In the case of P3ATTs, the introduction of sulfur into the side chains has been shown to be a viable strategy for improving charge transport characteristics. The study comparing P3ATTs with P3ATs revealed that the presence of alkylthio side chains and the resulting noncovalent interactions are advantageous for the charge transport properties in organic field-effect transistors (OFETs). acs.org

While the lower regioregularity of early synthesized P3HTT and P3DTT limited their OFET mobility in comparison to their highly regioregular P3HT and P3DT counterparts, the potential for improved performance was clearly demonstrated with the branched-chain derivative, P3EHTT. With its enhanced crystallinity and efficient charge mobility—up to three times higher than P3EHT—P3EHTT showcases the positive effect of the sulfur-containing side chains when solubility and regioregularity are optimized. acs.org This improvement in charge mobility is a direct consequence of the favorable molecular conformation and packing facilitated by the nonbonded sulfur interactions. acs.org

The findings indicate that the strategic inclusion of alkylthio structural motifs in polythiophene semiconductors can lead to a beneficial impact on molecular conformation, which in turn enhances morphologies, structural packing, and ultimately, the charge transport in OFET devices. acs.org

Table 2: OFET Device Performance

| Polymer | Hole Mobility (cm²/Vs) |

|---|---|

| P3HT | 0.05 |

| P3HTT | 0.001 |

| P3DT | 0.02 |

| P3DTT | 0.0003 |

| P3EHT | 0.002 |

| P3EHTT | 0.006 |

Advanced Spectroscopic Characterization Techniques for 2 Hexylthio Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(Hexylthio)thiophene. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.

¹H-NMR Spectroscopy

In the ¹H-NMR spectrum of this compound, the protons on the thiophene (B33073) ring and the hexyl chain exhibit characteristic chemical shifts. The thiophene ring protons form a distinct splitting pattern in the aromatic region of the spectrum. The proton at the C5 position (adjacent to the sulfur atom) is typically the most downfield, followed by the protons at the C3 and C4 positions.

The protons of the hexylthio side chain appear in the aliphatic region. The methylene (B1212753) group protons directly attached to the sulfur atom (α-CH₂) are deshielded due to the electronegativity of the sulfur and typically resonate at a lower field compared to the other methylene groups in the chain. The terminal methyl group (ω-CH₃) of the hexyl chain appears as the most upfield signal. Studies on polymers containing alkylsulfanyl side chains confirm that the signals from the aliphatic chains are generally shielded compared to those in alkoxy chains acs.orgnih.gov.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. The carbon atoms of the thiophene ring resonate in the aromatic region. The C2 carbon, to which the hexylthio group is attached, is significantly influenced by the sulfur atom. The carbons of the hexyl side chain appear in the aliphatic region, with the α-carbon being the most downfield among them.

The precise chemical shifts can be influenced by the solvent used for the analysis and the presence of other substituents on the thiophene ring du.eduosu.edu. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals by showing correlations between them.

| Assignment | Expected ¹H-NMR Chemical Shift (ppm) | Expected ¹³C-NMR Chemical Shift (ppm) |

|---|---|---|

| Thiophene H3 | ~6.9-7.1 | ~127-129 |

| Thiophene H4 | ~6.8-7.0 | ~129-131 |

| Thiophene H5 | ~7.1-7.3 | ~124-126 |

| Thiophene C2-S | - | ~135-140 |

| S-CH₂ (α) | ~2.8-3.0 | ~35-40 |

| -(CH₂)₄- | ~1.2-1.7 | ~22-32 |

| -CH₃ (ω) | ~0.8-1.0 | ~14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the this compound molecule. These two techniques are often complementary, as some vibrational modes may be more active in either IR or Raman scattering.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to specific molecular vibrations. The key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the hexyl group is observed in the 3000-2850 cm⁻¹ range mdpi.com.

C=C Stretching: The stretching vibrations of the C=C double bonds within the thiophene ring are found in the 1625-1480 cm⁻¹ region jchps.com.

CH₂ Bending: The scissoring and wagging vibrations of the methylene groups in the hexyl chain produce characteristic bands, with the scissoring mode typically appearing near 1465 cm⁻¹ mdpi.com.

C-S Stretching: The C-S stretching vibrations within the thiophene ring and the thioether linkage are typically weak and appear in the fingerprint region, generally between 710-630 cm⁻¹ jchps.com.

Raman Spectroscopy

Raman spectroscopy is particularly sensitive to the vibrations of the thiophene ring, which has a highly polarizable π-electron system mdpi.comnih.gov. The most intense bands in the Raman spectrum of thiophene derivatives are often associated with the symmetric C=C stretching of the ring. The C-S stretching modes are also readily observed. Analysis of thiophene derivatives shows that substitutions on the ring can lead to differences in vibrational frequencies jchps.com.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Thiophene Ring C=C Stretch | 1625 - 1480 | IR, Raman (often strong) |

| CH₂ Bending (Scissoring) | ~1465 | IR |

| Thiophene Ring Breathing | ~800 - 850 | Raman |

| C-S Stretch | 710 - 630 | IR, Raman (often weak in IR) |

UV-Visible Spectroscopy for Electronic Transitions and Optical Band Gap Determination

UV-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of this compound by probing the electronic transitions between molecular orbitals caltech.edu. For conjugated systems like thiophene, the primary absorption bands arise from π → π* transitions.

The spectrum of thiophene itself shows a strong absorption band around 235 mμ nii.ac.jp. The introduction of a hexylthio group at the 2-position acts as an auxochrome, typically causing a bathochromic (red) shift in the absorption maximum. This is because the lone pair of electrons on the thioether sulfur atom can conjugate with the π-system of the thiophene ring, effectively extending the chromophore and lowering the energy required for the π → π* transition. Studies of various 2-substituted thiophenes have shown that substituents that conjugate with the ring have a strong effect on the absorption spectrum nii.ac.jp.

The optical band gap (Eg) is a crucial parameter for semiconductor materials and can be estimated from the onset of absorption in the UV-Vis spectrum caltech.eduthermofisher.com. The energy of the band gap corresponds to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For thiophene, the energy gap is approximately 6.2 eV jchps.com. Substituents like the hexylthio group are expected to lower this band gap by raising the HOMO energy level through conjugation. The precise value can be determined by analyzing the absorption edge using a Tauc plot, which relates the absorption coefficient to the photon energy thermofisher.com.

| Parameter | Description | Expected Characteristics |

|---|---|---|

| λmax (Absorption Maximum) | Wavelength of maximum light absorption. | Expected > 235 nm due to bathochromic shift from the hexylthio group. |

| Electronic Transition | Promotion of an electron from a lower to a higher energy orbital. | Primarily π → π* transition within the conjugated thiophene ring system. |

| Optical Band Gap (Eg) | Energy difference between the HOMO and LUMO. | Expected to be lower than unsubstituted thiophene (~6.2 eV) due to extended conjugation. jchps.com |

Future Directions and Emerging Research Avenues for 2 Hexylthio Thiophene

Design of Novel 2-(Hexylthio)thiophene-Containing Conjugated Polymers and Small Molecules

The strategic incorporation of the this compound moiety into conjugated backbones is a key area of ongoing research. The sulfur atom in the thioether linkage introduces unique electronic and steric effects compared to a direct alkyl linkage, influencing intermolecular interactions and solid-state packing, which are critical for efficient charge transport.

Conjugated Polymers:

The synthesis of novel copolymers incorporating this compound with various electron-donating and electron-accepting units is a primary focus. The goal is to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize performance in applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). For instance, copolymerization with strong acceptor units can lead to low bandgap materials with enhanced light absorption in the near-infrared region, which is beneficial for solar cell efficiency.

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer Properties | Potential Application |

| This compound | Benzothiadiazole derivative | Stille or Suzuki Coupling | Low bandgap, good solubility | Organic Photovoltaics (OPVs) |

| This compound | Thiazole derivative | Direct Arylation Polycondensation | High charge carrier mobility | Organic Field-Effect Transistors (OFETs) |

| This compound | Fluorene derivative | Palladium-catalyzed coupling | Blue emission, good thermal stability | Organic Light-Emitting Diodes (OLEDs) |

Small Molecules:

The design of small molecules based on a this compound core is another promising avenue. These molecules offer advantages in terms of defined molecular weight and ease of purification, leading to reproducible device performance. Research is focused on creating donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) type structures where this compound acts as the donor unit. The choice of the acceptor core and the nature of the end-capping groups can significantly impact the material's properties. For example, oligomers end-capped with alkylated thienothiophene have shown potential for high-performance OFETs. researchgate.net

Exploration of New Application Domains in Advanced Materials Science and Engineering

Beyond the established applications in transistors and solar cells, the unique properties of this compound-based materials are paving the way for their exploration in new and advanced technological domains.

Thermoelectric Devices:

Conducting polymers are being investigated for thermoelectric applications, which involve the conversion of heat energy into electrical energy. The low thermal conductivity and tunable electrical conductivity of polymers containing this compound make them interesting candidates for flexible and lightweight thermoelectric generators. Research in this area focuses on enhancing the power factor (a key metric for thermoelectric performance) through molecular design and doping strategies. While poly(3-hexylthiophene) has been a model system for such studies, the introduction of the thioether linkage in poly(this compound) could offer new ways to optimize thermoelectric properties. mdpi.comrsc.org

Sensors:

The sensitivity of the electronic properties of conjugated polymers to their local environment makes them excellent materials for chemical and biological sensors. The functionalization of this compound with specific recognition units can lead to highly selective and sensitive sensors for various analytes. For instance, thiophene-based fluorescent chemosensors have been developed for the detection of metal ions and anions. mdpi.comnih.gov The hexylthio group can also improve the processability of these sensors and their compatibility with biological interfaces.

Bioelectronics:

The interface between electronics and biological systems is a rapidly growing field. The flexibility, biocompatibility, and ionic conductivity of certain conjugated polymers make them suitable for applications such as neural interfaces and biosensors. The hexylthio side chain can enhance the interaction of the polymer with lipid bilayers, which is a crucial aspect for developing effective bioelectronic devices.

Advanced Computational Modeling for Predictive Material Design and Optimization

Computational modeling plays an increasingly vital role in accelerating the design and discovery of new materials by providing insights into their structure-property relationships at the molecular level.

Density Functional Theory (DFT) Studies:

DFT calculations are a powerful tool for predicting the electronic properties of new this compound-containing molecules and polymers before their synthesis. mdpi.com These calculations can provide accurate estimations of HOMO/LUMO energy levels, bandgaps, and absorption spectra, guiding the design of materials with desired optoelectronic characteristics. For example, DFT can be used to screen a large number of potential donor-acceptor combinations to identify the most promising candidates for a specific application.

| Property | Computational Method | Predicted Information |

| Electronic Structure | Density Functional Theory (DFT) | HOMO/LUMO energies, bandgap, electron density distribution |

| Optical Properties | Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excitation energies |

| Molecular Geometry | DFT Geometry Optimization | Bond lengths, dihedral angles, planarity of the conjugated backbone |

Molecular Dynamics (MD) Simulations:

MD simulations are employed to investigate the morphology and dynamics of this compound-based materials in the solid state. rsc.org These simulations provide valuable information on how the molecules pack in thin films, which is crucial for understanding charge transport properties. By simulating the self-assembly process, researchers can predict the degree of crystallinity and the orientation of the polymer chains, which are key factors determining the performance of electronic devices.

The synergy between advanced synthesis, characterization, and computational modeling will undoubtedly unlock the full potential of this compound as a versatile building block for a new generation of high-performance organic electronic materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Hexylthio)thiophene, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions, leveraging thiophene derivatives and hexylthiol precursors. For example, Pd(PPh₃)₄ is often used with optimized stoichiometry (1:1.2 molar ratio of thiophene to hexylthiol) in anhydrous THF under nitrogen . Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization. Yields range from 65–85%, depending on catalyst activity and solvent purity .

- Key Data :

| Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | 78 | 99.2 |

| Pd(OAc)₂ | DMF | 65 | 97.5 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm regioselectivity (e.g., thiophene C2 substitution) and hexyl chain integration. Peaks at δ 6.8–7.2 ppm (thiophene protons) and δ 0.8–1.6 ppm (hexyl chain) are diagnostic .

- FT-IR : C-S stretching vibrations at 620–680 cm⁻¹ and aromatic C=C at 1500–1600 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 228.1 .

Q. How does this compound function in dye-sensitized solar cells (DSSCs)?

- Methodology : The hexylthio group enhances electron-donating capacity and reduces charge recombination in DSSCs. When used as a π-spacer in ruthenium sensitizers (e.g., YD2-o-C8), it improves open-circuit voltage (VOC) by 15–20% compared to non-thiophene analogs .

Advanced Research Questions

Q. How can electron transfer kinetics in this compound-based DSSCs be optimized using co-sensitization?

- Methodology : Co-sensitization with organic dyes (e.g., coumarin derivatives) broadens light absorption and reduces interfacial back-electron transfer. Electrochemical impedance spectroscopy (EIS) reveals a 30% reduction in charge-transfer resistance (RCT) when co-sensitized, boosting efficiency from 10.2% to 12.3% .

- Key Data :

| Dye System | VOC (V) | JSC (mA/cm²) | PCE (%) |

|---|---|---|---|

| YD2-o-C8 | 0.95 | 18.1 | 11.7 |

| YD2-o-C8 + Coumarin | 1.02 | 19.4 | 12.3 |

Q. What computational strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodology : Density functional theory (DFT) simulations (B3LYP/6-31G*) model electronic transitions and vibrational modes. Discrepancies in IR peak assignments (e.g., C-S vs. C-C vibrations) are resolved by comparing experimental and simulated spectra, adjusting for solvent effects .

Q. How do structural modifications (e.g., alkyl chain length) affect charge storage in this compound-doped polymers?

- Methodology : Cyclic voltammetry (CV) and in-situ opto-electrochemical spectroscopy show that longer alkyl chains (e.g., hexyl vs. ethyl) reduce crystallinity, enhancing charge mobility by 40% in poly(thiophene) matrices. However, excessive chain length (>C8) induces steric hindrance, lowering conductivity .

Data Contradiction Analysis

Q. Why do studies report varying photovoltaic efficiencies for this compound-based DSSCs?

- Resolution : Discrepancies arise from differences in TiO₂ film morphology (e.g., nanoparticle size, porosity) and electrolyte composition. For instance, cobalt-based redox shuttles (Co(II/III)) reduce recombination but require ultra-thin (<15 nm) TiO₂ layers for optimal performance, which are inconsistently replicated across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.